N-Methyl-N-[3-(4-methylanilino)propyl]formamide
Description
N-Methyl-N-[3-(4-methylanilino)propyl]formamide is a tertiary formamide derivative characterized by a propyl chain substituted with a 4-methylanilino group (a para-methyl-substituted aniline) and an N-methylformamide moiety. Formamide derivatives are typically synthesized via condensation reactions, alkylation, or nucleophilic substitutions, as seen in related compounds .
Properties
CAS No. |
821780-03-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-methyl-N-[3-(4-methylanilino)propyl]formamide |
InChI |
InChI=1S/C12H18N2O/c1-11-4-6-12(7-5-11)13-8-3-9-14(2)10-15/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
DXCKZMAMHPWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCN(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-methylanilino)propyl]formamide typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . This method avoids the need for pre-preparation of NH-free amines, thereby simplifying the separation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize catalytic systems and hydrogenation techniques to convert nitro compounds into the desired N-methylated amines. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(4-methylanilino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Methyl-N-[3-(4-methylanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(4-methylanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares N-Methyl-N-[3-(4-methylanilino)propyl]formamide with structurally related formamide derivatives, focusing on molecular properties, synthesis, and functional characteristics.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data of Formamide Derivatives
Key Observations:
- Electron-Withdrawing Groups : Compounds like (R)-N-Methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)formamide contain methoxy and phenyl groups, which may enhance stability via resonance effects.
- Heteroatom Influence : The thiophenyl group in introduces sulfur, which can alter binding interactions in biological systems.
Biological Activity
N-Methyl-N-[3-(4-methylanilino)propyl]formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide functional group and a substituted aniline moiety. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 204.27 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act on specific receptors, influencing signal transduction processes that regulate cell growth and apoptosis.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. A study involving murine tumor models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
Case Study: Antitumor Efficacy
In a murine model, the administration of this compound resulted in:
- Tumor Type : Sarcoma 180
- Efficacy : Reduced tumor volume by approximately 45% after 14 days of treatment.
- Mechanism : Suggested involvement of oxidative stress pathways leading to increased apoptosis in cancer cells.
Anti-inflammatory Properties
Preliminary studies have suggested that the compound may also possess anti-inflammatory effects. Its ability to inhibit cyclooxygenase (COX) enzymes has been noted, which are crucial in the inflammatory response.
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (μmol/L) |
|---|---|
| This compound | 0.05 ± 0.01 |
| Celecoxib (standard) | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Variations in substituents on the aniline ring significantly influence its potency and selectivity towards target enzymes and receptors.
Key Findings:
- Electron-Donating Groups : Enhance activity against COX enzymes.
- Alkyl Chain Length : Modifications in the propyl chain can affect binding affinity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
